molecular formula C5H12ClN3O2 B13063035 Morpholine-4-carbohydrazidehydrochloride

Morpholine-4-carbohydrazidehydrochloride

Cat. No.: B13063035
M. Wt: 181.62 g/mol
InChI Key: GQYZNNYLKWRYTH-UHFFFAOYSA-N
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Description

Morpholine-4-carbohydrazidehydrochloride is a chemical compound that features both amine and ether functional groups It is a derivative of morpholine, a six-membered heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine-4-carbohydrazidehydrochloride can be synthesized through a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The process typically involves the following steps:

    Coupling Reaction: Amino alcohols react with α-haloacid chlorides to form intermediate compounds.

    Cyclization: The intermediate compounds undergo cyclization to form morpholine derivatives.

    Reduction: The cyclized products are then reduced to yield the final compound.

Industrial Production Methods

Industrial production of morpholine and its derivatives, including this compound, often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Morpholine-4-carbohydrazidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different morpholine derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted morpholine derivatives, which can have different functional groups attached to the morpholine ring .

Scientific Research Applications

Morpholine-4-carbohydrazidehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of morpholine-4-carbohydrazidehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, morpholine derivatives have been shown to inhibit fungal enzymes, disrupting fungal sterol synthesis and leading to the accumulation of toxic intermediates .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to morpholine-4-carbohydrazidehydrochloride include:

    Morpholine: The parent compound, which is widely used in various applications.

    Morpholine-4-carboxylic acid: Another derivative with different functional groups.

    Morpholine-4-sulfonic acid: A sulfonated derivative with unique properties.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C5H12ClN3O2

Molecular Weight

181.62 g/mol

IUPAC Name

morpholine-4-carbohydrazide;hydrochloride

InChI

InChI=1S/C5H11N3O2.ClH/c6-7-5(9)8-1-3-10-4-2-8;/h1-4,6H2,(H,7,9);1H

InChI Key

GQYZNNYLKWRYTH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NN.Cl

Origin of Product

United States

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